1-(4-Amino-2-methylphenyl)-4-piperidinol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the methyl group, and the formation of the piperidinol ring. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amino and hydroxyl groups .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group might participate in acid-base reactions, the piperidinol ring might undergo reactions typical of alcohols, and the compound as a whole might participate in reactions typical of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Electrochemical Aminoxyl-Mediated α-Cyanation
Secondary piperidines, closely related to 1-(4-Amino-2-methylphenyl)-4-piperidinol, are utilized as pharmaceutical building blocks. An electrochemical method for cyanation adjacent to the nitrogen atom has been developed without the need for protecting the N-H bond. This process facilitates the synthesis of unnatural amino acids, showcasing the compound's relevance in creating diverse pharmaceuticals (Lennox et al., 2018).
Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines
Research has led to the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines through reactions involving derivatives similar to this compound. These compounds are studied for their conformational properties, which are crucial in understanding their biological interactions and applications in medicinal chemistry (Csütörtöki et al., 2012).
Dipeptidyl Peptidase II Inhibitors
Gamma-amino-substituted analogues of piperidine, derived from compounds like this compound, have been developed as potent and selective inhibitors of dipeptidyl peptidase II. This highlights its application in the design of therapeutic agents targeting specific enzymes (Senten et al., 2004).
Antimycobacterial Spiro-piperidin-4-ones
Spiro-piperidin-4-ones, through atom economic and stereoselective synthesis from 1-methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, have shown significant antimycobacterial activity. These findings underscore the potential of this compound derivatives in treating bacterial infections (Kumar et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly distributed in the subarachnoid space and ventricles after administration . The clearance of such compounds from the cerebrospinal fluid (CSF) space and brain is relatively fast .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Amino-2-methylphenyl)-4-piperidinol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKAFVFLKBXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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